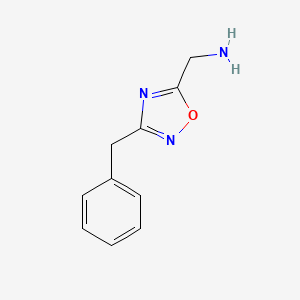

(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine

描述

Significance of Oxadiazole Heterocycles in Contemporary Chemical Research

Heterocyclic compounds, particularly those containing nitrogen and oxygen, are fundamental scaffolds in drug discovery and development. nih.govnih.gov Among these, oxadiazoles (B1248032) are five-membered aromatic rings containing one oxygen and two nitrogen atoms. rjptonline.org Their derivatives are the subject of extensive research due to their favorable physicochemical properties and a wide spectrum of biological activities. tandfonline.comnih.gov The stability of the oxadiazole ring and its capacity to engage in hydrogen bonding interactions contribute significantly to its utility as a pharmacophore in the design of new therapeutic agents. tandfonline.comchim.it

Research has demonstrated that molecules incorporating the 1,2,4-oxadiazole (B8745197) nucleus exhibit a remarkable range of pharmacological effects. mdpi.comnih.gov These activities underscore the versatility of the oxadiazole scaffold in targeting diverse biological pathways. nih.gov

Table 1: Documented Biological Activities of 1,2,4-Oxadiazole Derivatives

| Biological Activity | Description | References |

| Anticancer | Derivatives have shown potent activity against various human cancer cell lines, including prostate, lung, and breast cancer, often by inducing apoptosis. | tandfonline.comresearchgate.netnih.gov |

| Anti-inflammatory | Certain 3,5-disubstituted 1,2,4-oxadiazoles have exhibited significant analgesic and anti-inflammatory properties in preclinical models. | nih.govrjptonline.org |

| Antimicrobial | The scaffold has been incorporated into novel agents with antibacterial and antifungal properties, addressing the challenge of drug resistance. | nih.govchim.it |

| Neuroprotective | 1,2,4-oxadiazole derivatives have been investigated as potential treatments for neurodegenerative diseases like Alzheimer's, showing inhibitory activity against key enzymes such as acetylcholinesterase and monoamine oxidase-B (MAO-B). | nih.govnih.govrsc.org |

| Antidiabetic | The nucleus is a component in molecules being explored for their potential in managing diabetes. | nih.govresearchgate.net |

| Antiviral | The heterocycle is present in compounds studied for their antiviral effects. | nih.gov |

Oxadiazoles exist in four main isomeric forms, distinguished by the relative positions of the heteroatoms in the ring: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373). mdpi.comrjptonline.org While the 1,2,3-oxadiazole (B8650194) isomer is unstable, the 1,2,4- and 1,3,4-oxadiazoles are the most extensively studied and utilized isomers in medicinal chemistry. mdpi.comtandfonline.comnih.gov

The 1,2,4-oxadiazole isomer has proven to be a particularly privileged scaffold in drug design. nih.govrjptonline.org Its unique structural and electronic properties allow it to serve as a versatile framework for developing novel therapeutic agents. nih.gov A number of commercially available drugs feature this heterocyclic core, highlighting its acceptance and importance in pharmaceutical development. mdpi.comnih.gov The sustained interest in this specific isomer is driven by the consistent discovery of new derivatives with potent and varied biological activities, ranging from anticancer to anti-Alzheimer's properties. mdpi.comnih.gov

A key reason for the prominence of the 1,2,4-oxadiazole ring in medicinal chemistry is its role as a bioisostere. nih.gov Bioisosterism is a strategy used in drug design where a functional group in a molecule is replaced by another group with similar physical and chemical properties to enhance the compound's pharmacological profile. researchgate.netnih.gov

The 1,2,4-oxadiazole ring is widely recognized as an effective bioisosteric replacement for amide and ester functional groups. mdpi.comnih.govresearchgate.net Amide and ester groups are common in bioactive molecules but are often susceptible to hydrolysis by metabolic enzymes (esterases and amidases), which can lead to poor pharmacokinetic profiles. researchgate.netnih.gov By replacing these labile groups with the more metabolically stable 1,2,4-oxadiazole ring, medicinal chemists can design drug candidates with improved stability, better bioavailability, and enhanced therapeutic efficacy. nih.govresearchgate.netrsc.org This substitution preserves the necessary steric and electronic properties for receptor binding while protecting the molecule from rapid degradation. nih.gov

Contextualizing (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine within Substituted Oxadiazole Research

The benzyl (B1604629) group, consisting of a benzene (B151609) ring attached to a CH₂ group, is a common substituent in pharmacologically active compounds. drugbank.com Its incorporation into a heterocyclic structure like an oxadiazole can have several important effects on ligand design. The aromatic phenyl ring of the benzyl group can participate in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions, which are often crucial for high-affinity binding.

Furthermore, the benzyl group is not merely a passive structural element. Its flexibility, due to the rotatable bond between the phenyl and methylene (B1212753) groups, allows the molecule to adopt different conformations, potentially enabling a better fit within a receptor's binding pocket. In the context of oxadiazoles, benzyl substitutions have been integral to the synthesis of compounds with demonstrated biological activities. nih.govresearchgate.net

The methanamine (or aminomethyl) group (-CH₂NH₂) is a primary amine functional group that plays a vital role in the bioactivity of many small molecules. researchgate.net As a basic functional group, the amine can be protonated at physiological pH, acquiring a positive charge. This charge allows it to form strong ionic interactions, or salt bridges, with negatively charged residues (e.g., aspartate or glutamate) in target proteins.

This ability to act as a hydrogen bond donor and acceptor, combined with its potential for ionic bonding, makes the methanamine group a key feature for molecular recognition and binding affinity. nih.govrsc.org The presence of such a group can also influence a molecule's physicochemical properties, such as solubility. ijprajournal.com While "methanamine" refers to the functional group, the distinct compound "Methenamine" is a heterocyclic drug used as a urinary tract antiseptic, which acts by releasing formaldehyde. wikipedia.orgdrugbank.com The methanamine functional group in this compound, however, serves primarily to interact with biological targets and modulate the molecule's properties. researchgate.netnih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3-benzyl-1,2,4-oxadiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQASRVLTKCPNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424367 | |

| Record name | (3-benzyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876715-43-4 | |

| Record name | (3-benzyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Computational and Theoretical Investigations of 3 Benzyl 1,2,4 Oxadiazol 5 Yl Methanamine

Quantum Mechanical Studies of Oxadiazole Systems

Quantum mechanical studies are fundamental to understanding the intrinsic properties of molecules. These methods provide insights into the electronic structure, stability, and reactivity of chemical compounds. For oxadiazole systems, including (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine, these studies are crucial for elucidating their chemical behavior.

Electronic Structure and Stability Analysis (DFT, NICS, HOMO-LUMO Gaps)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.comirjweb.com Studies on various oxadiazole derivatives have employed DFT to optimize molecular geometries and calculate electronic properties. mdpi.comajchem-a.com The stability of the oxadiazole ring, a key feature of this compound, is influenced by its aromaticity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and reactivity. ajchem-a.comresearchgate.net A larger HOMO-LUMO gap suggests higher stability and lower reactivity, while a smaller gap indicates a more reactive molecule. researchgate.net DFT calculations on various 1,3,4-oxadiazole (B1194373) derivatives have shown that the HOMO-LUMO energy gap can be modulated by the nature of the substituents on the oxadiazole ring. ajchem-a.com For instance, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO-LUMO gap was found to be 4.4815 eV, indicating good kinetic stability. ajchem-a.com

| Oxadiazole Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 |

Thermochemical Properties and Unimolecular Decomposition Pathways of Oxadiazoles (B1248032)

The study of thermochemical properties and decomposition pathways is essential for understanding the stability of energetic materials and for predicting the degradation of compounds under various conditions. Quantum chemistry modeling has been employed to investigate the unimolecular decomposition of oxadiazole energetic materials. acs.orgnih.gov

These studies have revealed that the preferred initial step in the decomposition of oxadiazoles is the ring-opening reaction. acs.org This process typically involves the cleavage of either an O-C or an O-N bond within the oxadiazole ring. acs.org The introduction of substituents, such as a nitro group, can have a significant impact on the energy barrier for decomposition, although it may not alter the preferred decomposition pathway. acs.orgnih.gov

| Oxadiazole Compound | Preferred Initial Decomposition Step |

|---|---|

| OA1 (an oxadiazole derivative) | Ring-opening via O-C bond cleavage |

| OA3 (an oxadiazole derivative) | Ring-opening via O-N bond cleavage with H transfer |

| Nitro derivative of oxadiazole | Ring-opening of bonds linked to the O atom |

Molecular Dynamics and Conformational Landscape Analysis of Substituted 1,2,4-Oxadiazoles

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of molecules and understanding their dynamic behavior over time. For substituted 1,2,4-oxadiazoles like this compound, MD simulations can reveal the preferred conformations and the flexibility of the molecule, which are critical for its interaction with biological targets.

MD simulations have been used to study the stability of protein-ligand complexes involving 1,2,4-oxadiazole (B8745197) derivatives. tandfonline.com These studies analyze parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and conformational changes of the ligand within the binding site of a protein. tandfonline.com For example, in a study of 1,2,4-oxadiazole derivatives as EGFR inhibitors, MD simulations showed that the most active compound formed a stable complex with the protein, as evidenced by low RMSD and RMSF values. tandfonline.com

The conformational landscape of this compound would be influenced by the rotational freedom around the single bonds connecting the benzyl (B1604629) group, the methanamine group, and the oxadiazole ring. A thorough conformational analysis would identify the low-energy conformers that are most likely to be biologically active.

Structure-Activity Relationship (SAR) Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the structure-activity relationship (SAR) of a series of compounds. SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. benthamdirect.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxadiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. tsijournals.commdpi.com QSAR models can be used to predict the activity of new compounds and to guide the design of more potent analogs.

Several QSAR studies have been performed on 1,2,4-oxadiazole derivatives. tsijournals.commdpi.comresearchgate.netnih.gov These studies have identified various molecular descriptors that are important for the biological activity of these compounds. For example, a QSAR study on 1,2,4-oxadiazoles as S1P1 agonists revealed that Moran autocorrelation descriptors (MATS), which account for molecular properties weighted by atomic van der Waals volumes, masses, and polarizabilities, were crucial for the agonist action. tsijournals.com Another 3D-QSAR study on 1,2,4-oxadiazole derivatives as anticancer agents highlighted the importance of steric and electrostatic fields in determining the activity. researchgate.net

| Descriptor Type | Influence on Activity of 1,2,4-Oxadiazole Derivatives |

|---|---|

| Moran Autocorrelation (MATS) | Higher values of MATS1v, MATS4m, and MATS5p are conducive to improving agonist action for S1P1 receptor. tsijournals.com |

| Burden Matrix Eigenvalues (BELe2) | Higher values are beneficial for improving agonist action for S1P1 receptor. tsijournals.com |

| Steric Fields (CoMFA/CoMSIA) | Favorable and unfavorable steric regions around the molecule influence anticancer activity. researchgate.net |

| Electrostatic Fields (CoMFA/CoMSIA) | Positive and negative potential regions are critical for interaction with biological targets. researchgate.net |

Ligand-Target Binding Interactions through Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.orgekb.eg It is widely used to understand the binding mode of a ligand in the active site of a protein and to predict the binding affinity.

Molecular docking studies have been instrumental in understanding the ligand-target interactions of 1,2,4-oxadiazole derivatives with various biological targets. For instance, docking studies of 1,2,4-oxadiazole derivatives as caspase-3 activators suggested that hydrogen bonding interactions are responsible for their activity. mdpi.com In another study, docking of 1,2,4-oxadiazole derivatives into the active site of the aromatase enzyme helped to elucidate their binding mode and to identify key interacting residues. semanticscholar.org Similarly, docking studies of 1,3,4-oxadiazole derivatives with peptide deformylase have provided insights into their antibacterial potential. nih.gov

For this compound, molecular docking could be used to predict its binding mode with potential biological targets. The benzyl group could engage in hydrophobic or pi-pi stacking interactions, while the methanamine group could form hydrogen bonds with the receptor. The oxadiazole ring itself can also participate in various non-covalent interactions. mdpi.com

| Oxadiazole Derivative | Biological Target | Key Interactions Observed in Docking | Binding Energy/Score |

|---|---|---|---|

| 1,3,4-oxadiazole/benzimidazole hybrids | EGFR | Good binding in the ATP binding site. | -7.4 to -8.7 kcal/mol |

| 1,3,4-oxadiazole derivatives | VEGFR2 | Pi-sigma bonds, hydrogen bonds, pi-alkyl interactions. mdpi.com | -45.01 to -48.89 kJ/mol mdpi.com |

| 1,2,4-oxadiazole derivatives | Caspase-3 | Hydrogen bonding. mdpi.com | Not specified |

Prediction of Spectroscopic Properties from Computational Models

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering valuable insights that complement and guide experimental work. For this compound, theoretical models, particularly those based on Density Functional Theory (DFT), are employed to simulate its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. These computational investigations allow for a detailed understanding of the molecule's structural and electronic characteristics.

The standard approach begins with the optimization of the molecule's ground-state geometry. Using methods like DFT with hybrid functionals such as B3LYP and a suitable basis set (e.g., 6-311G(d,p) or 6-31G(d,p)), researchers can calculate the most stable three-dimensional arrangement of the atoms. niscpr.res.indergipark.org.trnih.gov This optimized structure is the foundation for all subsequent spectroscopic predictions.

Infrared (IR) Spectroscopy Simulation

Theoretical vibrational frequencies of this compound can be calculated from the optimized geometry. These calculations determine the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in an experimental IR spectrum. nih.gov Computational software packages like Gaussian are frequently used for these calculations. dergipark.org.tr

However, theoretical frequency values are often systematically higher than experimental ones due to the calculations being based on a harmonic oscillator model and being performed on a single molecule in the gas phase. nih.gov To improve accuracy and facilitate comparison with experimental data, the calculated frequencies are uniformly scaled using specific scaling factors appropriate for the chosen computational method and basis set. epstem.net The potential energy distribution (PED) is also analyzed to assign the calculated vibrational modes to specific functional groups within the molecule, such as C-H stretches of the benzyl group, C=N vibrations in the oxadiazole ring, and N-H bends of the methanamine group. nih.gov

A data table generated from such a study would typically list the experimental vibrational frequency (in cm⁻¹), the scaled theoretical frequency, and the detailed PED assignment for each significant vibrational mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a crucial application of computational chemistry in structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR isotropic shielding tensors. dergipark.org.trufv.br These calculations are performed on the optimized molecular structure.

The theoretical chemical shifts for the protons and carbons in this compound are determined relative to a reference standard, typically Tetramethylsilane (TMS). To mimic experimental conditions, calculations can incorporate solvent effects using models like the Polarizable Continuum Model (PCM). nih.gov The resulting data provides a theoretical spectrum that can be directly compared with experimental results, aiding in the assignment of complex spectra.

Predicted NMR data tables would display the atom (e.g., C1, H1), its calculated chemical shift (in ppm), and its corresponding experimental value for comparison.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The calculations yield the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions involved.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also performed. researchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides insights into the chemical reactivity and the electronic excitation properties of the molecule. niscpr.res.in For this compound, these calculations would identify the key π→π* and n→π* transitions responsible for its UV-Vis absorption bands.

A typical data table for theoretical UV-Vis analysis would include the calculated maximum absorption wavelength (λmax in nm), the oscillator strength (f), the transition energy, and the specific molecular orbitals involved in the transition (e.g., HOMO → LUMO).

Rational Ligand Design and Scaffold Optimization Principles Applied to 3 Benzyl 1,2,4 Oxadiazol 5 Yl Methanamine Analogues

Ligand-Based and Structure-Based Drug Design Approaches for Oxadiazoles (B1248032)

The design of novel oxadiazole derivatives is propelled by two complementary computational strategies: ligand-based and structure-based drug design.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to interact with the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of LBDD, creating mathematical models that correlate the chemical structure of compounds with their biological activity. For instance, a QSAR model for a series of 1,2,4-oxadiazole (B8745197) derivatives identified five key molecular descriptors that could explain the variability in their biological responses, suggesting that compounds with heavy atom substituents at the para position of an aromatic ring tend to be more active. nih.gov

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein or enzyme has been determined, typically through X-ray crystallography or NMR spectroscopy. This powerful approach allows for the rational design of ligands that can fit precisely into the target's binding site, maximizing affinity and selectivity. globalresearchonline.net Molecular docking simulations are a key SBDD technique used to predict the binding conformation and affinity of a ligand to its target. globalresearchonline.netnih.gov This method was instrumental in understanding how the flexibility of a 1,2,4-oxadiazole-based inhibitor provided superior shape complementarity within the enzymatic cleft of monoamine oxidase B (MAO B). nih.gov Furthermore, fragment-based drug design (FBDD), a subset of SBDD, has been successfully used to synthesize novel oxadiazole compounds by identifying small molecular fragments that bind to the target and then growing or linking them to create more potent leads. nih.govrsc.org

| Drug Design Approach | Principle | Application in Oxadiazole Research |

| Ligand-Based | Uses knowledge of active ligands to build a pharmacophore model when target structure is unknown. | QSAR modeling to predict the activity of 1,2,4-oxadiazole derivatives based on molecular descriptors. nih.gov |

| Structure-Based | Uses the 3D structure of the biological target to design high-affinity, selective ligands. globalresearchonline.net | Molecular docking to analyze the binding of oxadiazole inhibitors to enzymes like MAO B. nih.gov |

| Fragment-Based | A type of SBDD that uses small molecular fragments as starting points for lead development. | Design and synthesis of potent oxadiazole-based inhibitors for various targets. nih.govrsc.org |

Strategies for Enhancing Biological Potency and Target Selectivity of Oxadiazole Derivatives

Once an initial lead compound is identified, medicinal chemists employ various strategies to optimize its structure for improved potency and selectivity. These efforts are often guided by Structure-Activity Relationship (SAR) studies, which systematically investigate how changes in a molecule's structure affect its biological activity.

Key optimization strategies include:

Substituent Modification: Altering the substituents on the core oxadiazole scaffold can profoundly impact interaction with the target. For example, in a series of 1,2,4-oxadiazole inhibitors of 3-hydroxykynurenine transaminase (HKT), modifying the aromatic ring at the C-3 position revealed that para-substitution with electron-withdrawing groups like trifluoromethyl (CF₃) or nitro (NO₂) enhanced the inhibitory profile. nih.gov

Side Chain Variation: The nature and length of side chains attached to the heterocycle are critical. In the same HKT inhibitor series, variations in the length of a carboxylate side chain were explored to optimize activity. nih.gov

Scaffold Modulation: In some cases, the core scaffold itself is altered. A study on G-quadruplex stabilizing compounds involved modulating the nature and number of heterocycles (e.g., comparing 1,2,4-oxadiazole with 1,3-oxazole and pyridine (B92270) with benzene) to identify the key determinants of activity and selectivity. nih.gov

A detailed SAR study on 1,2,4-oxadiazole-based Sirt2 inhibitors revealed that specific structural features were crucial for activity. The study concluded that a para-substituted phenyl ring at the 3-position and a cyclic aminomethyl or haloalkyl chain at the 5-position were essential for potent inhibition. nih.gov

| Target | Structural Moiety Modified | Observation | Reference |

| 3-hydroxykynurenine transaminase (HKT) | Aromatic ring at C-3 | Para-substitution with heavy groups (e.g., CF₃, NO₂) enhanced inhibitory activity. | nih.gov |

| Sirt2 | Substituents at C-3 and C-5 | A para-substituted phenyl ring at C-3 and a cyclic aminomethyl or haloalkyl chain at C-5 were crucial for inhibition. | nih.gov |

| G-Quadruplex DNA | Heterocyclic core | Modulating the number and type of heterocycles (oxadiazole, pyridine) determined binding activity and selectivity. | nih.gov |

Combinatorial Libraries and High-Throughput Screening in Oxadiazole Research

The discovery of novel drug candidates has been revolutionized by the integration of combinatorial chemistry and high-throughput screening (HTS). nih.govnih.gov Combinatorial chemistry allows for the rapid synthesis of large, diverse collections of compounds, known as chemical libraries, from a common scaffold. nih.gov HTS then enables the rapid automated testing of these libraries against a specific biological target to identify "hits"—compounds that exhibit the desired activity. nih.goveurekaselect.com

This paradigm is highly applicable to oxadiazole research. By using the 1,2,4-oxadiazole ring as a central scaffold, combinatorial libraries can be generated by varying the substituents at the C-3 and C-5 positions. For example, a library of 1,2,4-oxadiazole/pyrrolidine hybrids was designed and synthesized to discover potent antibacterial agents against DNA gyrase. researchgate.net

The HTS workflow for an oxadiazole library typically involves:

Assay Development: A robust and sensitive biochemical or cell-based assay is designed to measure the activity of interest (e.g., enzyme inhibition, receptor binding).

Library Screening: The combinatorial library of oxadiazole derivatives is tested in the assay using automated robotic systems.

Hit Identification: Compounds that show significant activity above a predefined threshold are identified as hits.

Hit Confirmation and Validation: The activity of the initial hits is re-tested and confirmed. Dose-response curves are generated to determine potency (e.g., IC₅₀ or EC₅₀ values).

Lead Optimization: Confirmed hits with promising characteristics serve as starting points for further medicinal chemistry efforts, as described in the previous sections.

This approach significantly accelerates the drug discovery process by allowing for the exploration of a much broader chemical space than is possible with traditional one-by-one synthesis and testing. nih.gov

Bioisosteric Modifications of the Benzyl (B1604629) and Methanamine Moieties within Oxadiazole Frameworks

The 1,2,4-oxadiazole ring itself is frequently used as a bioisostere for amide and ester groups. researchgate.netresearchgate.net Its key advantages include metabolic stability due to resistance to hydrolysis by esterases and its ability to participate in similar non-covalent interactions, such as hydrogen bonding. researchgate.net A successful application of this principle involved the bioisosteric replacement of an amide linkage with a 1,2,4-oxadiazole ring in the design of potent and selective MAO B inhibitors. nih.gov

Within the framework of a compound like (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine, bioisosteric modifications can be applied to both the benzyl and methanamine moieties to fine-tune its properties.

Benzyl Moiety Modifications: The benzyl group at the C-3 position offers numerous opportunities for modification. The phenyl ring can be replaced with other aromatic or heteroaromatic rings (e.g., pyridine, thiophene) to explore different binding interactions. Furthermore, the substitution pattern on the phenyl ring can be altered. SAR studies have shown that introducing substituents at the para position of the phenyl ring can be critical for the activity of 1,2,4-oxadiazole derivatives. nih.govnih.gov

Methanamine Moiety Modifications: The methanamine group at the C-5 position is another key site for bioisosteric replacement. For instance, research on Sirt2 inhibitors demonstrated that replacing a simple aminomethyl group with a cyclic aminomethyl substituent (e.g., piperidine-1-ylmethyl) was a crucial modification for achieving high inhibitory activity. nih.gov

These modifications allow for a systematic exploration of the chemical space around the core oxadiazole scaffold, leading to the optimization of drug-like properties.

| Original Group | Potential Bioisosteric Replacement | Rationale |

| Amide/Ester Linkage | 1,2,4-Oxadiazole Ring | Increased metabolic stability, maintains hydrogen bonding capacity. nih.govresearchgate.net |

| Phenyl Ring (of Benzyl) | Substituted Phenyl, Pyridyl, Thienyl | Modulate electronic properties and explore new binding interactions. nih.govnih.gov |

| Methanamine | Cyclic Aminomethyl (e.g., Piperidinylmethyl) | Constrain conformation, improve binding affinity. nih.gov |

Future Prospects and Interdisciplinary Research Directions for 3 Benzyl 1,2,4 Oxadiazol 5 Yl Methanamine

Development of Advanced Synthetic Methodologies for Complex Oxadiazole Structures

The synthesis of the 1,2,4-oxadiazole (B8745197) nucleus, first accomplished in 1884, has evolved significantly. chim.it Traditional methods often involve the 1,3-dipolar cycloaddition of a nitrile with a nitrile oxide or the reaction of an amidoxime (B1450833) with a carboxylic acid derivative. chim.it However, the demand for structurally diverse and complex oxadiazole derivatives necessitates the development of more sophisticated and efficient synthetic strategies.

Future research will likely focus on overcoming the limitations of current methods, such as harsh reaction conditions and limited substrate scope. Key areas of development include:

Microwave-Assisted Synthesis: This green chemistry approach offers advantages like reduced reaction times, lower energy consumption, and often improved yields without producing toxic byproducts. nih.gov A novel, fast, and efficient strategy for constructing the 1,2,4-oxadiazole ring on a silica-supported system under microwave irradiation has already been developed. nih.gov

Multi-Component Reactions (MCRs): One-pot reactions, such as the Ugi four-component reaction followed by an aza-Wittig sequence, allow for the synthesis of highly substituted 1,3,4-oxadiazoles, a related isomer class, demonstrating the potential for complex molecule construction in a single step. researchgate.net

Continuous Flow Synthesis: Microreactor technology enables rapid, multi-step synthesis with precise control over reaction parameters, leading to higher purity and safer handling of reactive intermediates. acs.org

Novel Catalytic Systems: The development of new catalysts, such as carbon nanotube-magnetic catalysts, presents an attractive approach to accessing 1,2,4-oxadiazole derivatives with greater efficiency. acs.org

These advanced methodologies will be crucial for synthesizing complex molecules and libraries of compounds for high-throughput screening.

Table 1: Comparison of Synthetic Methodologies for Oxadiazole Scaffolds

| Methodology | Description | Advantages | Challenges |

|---|---|---|---|

| Classical Cycloaddition | Reaction of a nitrile with a nitrile oxide ([3+2] approach) or an amidoxime with an acid derivative ([4+1] approach). chim.it | Well-established, versatile for basic structures. | Can require harsh conditions, isolation of intermediates. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. nih.govnih.gov | Rapid, energy-efficient, environmentally friendly. nih.gov | Scalability can be an issue for industrial production. |

| Multi-Component Reactions | One-pot synthesis involving three or more reactants to form a complex product. researchgate.net | High atom economy, operational simplicity, rapid access to diversity. | Optimization can be complex; scaffold is often predetermined. |

| Continuous Flow Chemistry | Reactions are performed in a continuous stream within a microreactor. acs.org | Enhanced safety, precise control, easy scalability, high purity. | Requires specialized equipment and setup. |

Integration of Artificial Intelligence and Machine Learning in Computational Drug Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.goved.ac.uk For oxadiazole-based drug design, these computational tools offer powerful methods for navigating vast chemical space and predicting molecular activity.

Future directions in this area include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the structural features of compounds with their biological activities. mdpi.com AI algorithms can build highly predictive QSAR models for large datasets of oxadiazole derivatives, guiding the design of more potent molecules.

High-Throughput Virtual Screening (HTVS): AI/ML methods can screen massive virtual libraries of compounds against a biological target far more quickly than experimental methods, identifying promising candidates for synthesis and testing. nih.gov

De Novo Drug Design: Generative AI models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can design entirely new molecules with desired pharmacological properties. nih.govcrimsonpublishers.com These tools can generate novel oxadiazole structures optimized for specific targets.

Toxicity and ADME Prediction: AI tools like DeepTox can predict the potential toxicity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of new drug candidates early in the discovery process, reducing the likelihood of late-stage failures. crimsonpublishers.com

Table 2: AI/ML Applications in Oxadiazole Drug Discovery

| AI/ML Technique | Application | Potential Impact on Oxadiazole Research |

|---|---|---|

| Random Forests/Support Vector Machines | QSAR modeling, classification of active vs. inactive compounds. ijhespub.org | Rapidly identify key structural features for biological activity. |

| Deep Neural Networks (DNNs) | Virtual screening, predicting bioactivity and toxicity. crimsonpublishers.com | Screen large virtual libraries to find novel hits; predict safety profiles. |

| Generative Adversarial Networks (GANs) | De novo molecular design. crimsonpublishers.com | Create novel oxadiazole derivatives with optimized, multi-target properties. |

| Molecular Docking Simulations | Predicting binding modes and affinities of ligands to protein targets. mdpi.comcrimsonpublishers.com | Understand how oxadiazole compounds interact with biological targets to guide optimization. |

Exploration of Novel Biological Targets for Oxadiazole Scaffolds

The 1,2,4-oxadiazole scaffold is a "privileged" structure in medicinal chemistry, demonstrating a wide range of biological activities. nih.gov Derivatives have shown potential as anticancer, anti-inflammatory, antiviral, antibacterial, and anti-Alzheimer agents. nih.govnih.gov The exploration of novel biological targets is a key frontier for expanding their therapeutic applications.

Promising areas for future investigation include:

Neurodegenerative Diseases: Beyond established targets like monoamine oxidase-B (MAO-B), for which a 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole showed potent inhibition, new targets in Alzheimer's and Parkinson's disease pathways are being explored. mdpi.com

Oncology: Oxadiazole derivatives have been investigated as caspase-3 activators to induce apoptosis in cancer cells. mdpi.com Future work could focus on targeting other key oncogenic pathways, such as protein-tyrosine phosphatases or developing Proteolysis-targeting chimeras (PROTACs). nih.gov

Infectious Diseases: With the rise of antimicrobial resistance, novel agents are urgently needed. The 1,2,4-oxadiazole core has been incorporated into compounds active against drug-resistant leukemia cell lines and various parasites, indicating potential for new anti-infective drug discovery. nih.govnih.gov

Rare and Neglected Diseases: The versatility of the oxadiazole scaffold makes it an attractive starting point for developing treatments for tropical neglected diseases, where current chemotherapeutic options are often outdated. nih.gov

Table 3: Selected Biological Targets for 1,2,4-Oxadiazole Derivatives

| Biological Target | Therapeutic Area | Example Activity |

|---|---|---|

| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | A derivative showed potent inhibition with an IC₅₀ of 0.036 μM. mdpi.com |

| Caspase-3 | Oncology | A series of 3-Aryl-5-aryl-1,2,4-oxadiazoles act as apoptosis inducers through caspase-3 activation. mdpi.com |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Novel derivatives showed excellent inhibitory activity, with some being more potent than the drug donepezil. nih.gov |

| Various Receptors (e.g., 5-HT, Histamine H3) | CNS Disorders, Inflammation | Derivatives have been suggested as potential agonists or antagonists for various receptor systems. nih.gov |

| Trypanosomatids | Neglected Tropical Diseases | (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles were designed based on reported antiparasitic activities. nih.gov |

Emerging Applications in Material Science and Optoelectronics for Oxadiazole Derivatives

The thermal stability, high electron affinity, and strong fluorescence of oxadiazole derivatives make them highly promising candidates for applications beyond medicine. researchgate.net Their rigid, planar structure and tunable electronic properties are particularly valuable in the development of advanced functional materials.

Emerging applications include:

Organic Light-Emitting Diodes (OLEDs): Due to their high electron mobility and efficient fluorescence, 1,3,4-oxadiazole (B1194373) derivatives are used as electron-transport and emitting materials in OLEDs. researchgate.netrsc.org Further development of 1,2,4-oxadiazole isomers could yield materials with tailored emission spectra and improved device efficiency.

Liquid Crystals: Non-symmetrically 3,5-disubstituted 1,2,4-oxadiazole derivatives have been synthesized and shown to exhibit liquid crystalline properties, specifically nematic and smectic A phases, which are essential for display technologies. lifechemicals.comresearchgate.net

Energetic Materials: The incorporation of nitrogen-rich heterocyclic rings like oxadiazole is a key strategy in developing new energetic materials. A derivative combining 1,2,4-triazole (B32235) and 1,3,4-oxadiazole rings has been synthesized and shows potential as a primary explosive with good detonation performance and reduced heavy-metal toxicity. frontiersin.org

Luminescent Materials: The inherent fluorescence of the oxadiazole core can be modified through chemical substitution, leading to the development of novel sensors, probes, and luminescent materials for various optical applications. lifechemicals.comresearchgate.net

Table 4: Applications of Oxadiazole Derivatives in Material Science

| Application Area | Relevant Properties | Example Compound Class |

|---|---|---|

| OLEDs | High electron affinity, thermal stability, strong fluorescence. researchgate.net | 2,5-Diaryl-1,3,4-oxadiazoles (used as electron-transporters). rsc.org |

| Liquid Crystals | Molecular rigidity, rod-like structure. researchgate.net | 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-phenyl-4-alkoxybenzoates. researchgate.net |

| Energetic Materials | High nitrogen content, thermal stability. | 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole derivatives. frontiersin.org |

| Scintillating Materials | Luminescence, ability to emit light upon irradiation. | General 1,3,4-oxadiazole derivatives. nih.gov |

常见问题

Basic: What synthetic strategies are recommended for preparing (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine, and how can reaction yields be optimized?

Answer:

The synthesis typically involves cyclocondensation of a benzyl-substituted amidoxime with a suitable electrophile. For example, describes a general procedure (Program D) where tert-butyl-protected intermediates are hydrolyzed under acidic conditions to yield the methanamine derivative with 99% efficiency. Key steps include:

- Precursor Preparation : Reacting 3-benzyl-1,2,4-oxadiazole precursors with tert-butyl carbamate to form intermediates.

- Deprotection : Using HCl in dioxane to cleave the tert-butyl group, followed by neutralization and purification via column chromatography.

- Yield Optimization : Control reaction temperature (e.g., 80–100°C for cyclocondensation) and stoichiometric ratios (1:1.2 amidoxime:electrophile).

- Purification : Employ recrystallization or silica gel chromatography for high-purity products .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the oxadiazole ring (δ 8.5–9.0 ppm for oxadiazole protons) and benzyl substituents (aromatic protons at δ 7.2–7.4 ppm). Methanamine protons appear as a singlet near δ 3.8–4.2 ppm .

- HRMS : Validate molecular weight (e.g., calculated m/z 203.12 for CHNO) to confirm purity and structural integrity .

- X-ray Crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to confirm bond angles and stereochemistry .

Basic: What safety protocols should be followed given limited toxicity data for this compound?

Answer:

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact, as oxadiazoles may exhibit neurotoxic or irritant properties.

- Storage : Keep in amber glass bottles at RT under inert gas (N/Ar) to prevent degradation .

- Waste Disposal : Follow institutional guidelines for amine-containing heterocycles.

Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological activity?

Answer:

- Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing/-donating groups) to assess effects on target binding. highlights pyrimidyl and toluyl substituents enhancing antibacterial activity .

- In Vitro Assays : Screen against bacterial strains (e.g., S. aureus) using MIC assays. Compare with metronidazole as a positive control .

- Computational Modeling : Perform molecular docking to predict interactions with enzymes (e.g., sphingosine kinase I) .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Answer:

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) and SHELXD for phase determination.

- Refinement : Apply SHELXL to model hydrogen bonding and torsional angles. For example, confirmed (S)-configuration in glycoside derivatives using crystallographic data .

- Validation : Check R-factors (<5%) and electron density maps for missing atoms/thermal motion artifacts.

Advanced: How should researchers address contradictions in synthetic yields or bioactivity data?

Answer:

- Reproducibility : Standardize reaction conditions (solvent purity, catalyst batch). reports 73–99% yields for similar oxadiazoles, highlighting the need for strict stoichiometric control .

- Bioactivity Discrepancies : Re-test compounds in triplicate using standardized assays (e.g., broth microdilution for MIC values). Cross-validate with orthogonal methods (e.g., fluorescence-based enzymatic assays) .

Advanced: What methods are effective for synthesizing enantiomerically pure this compound?

Answer:

- Chiral Resolution : Use baker’s yeast reduction () to produce (S)-configured alcohols, followed by Ferrier rearrangement for glycosidic derivatives .

- Asymmetric Catalysis : Employ palladium-catalyzed asymmetric hydrogenation with chiral ligands (e.g., BINAP) for enantioselective synthesis.

- Chiral Chromatography : Separate racemic mixtures using cellulose-based CSP columns (e.g., Chiralpak® IC) .

Advanced: Propose experimental approaches to study the mechanism of antimicrobial action.

Answer:

- Enzyme Inhibition : Test inhibition of bacterial topoisomerase IV or DNA gyrase via supercoiling assays .

- Membrane Permeability : Use SYTOX Green uptake assays to assess disruption of Gram-positive bacterial membranes.

- Transcriptomics : Perform RNA-seq on treated S. aureus to identify dysregulated pathways (e.g., cell wall biosynthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。